molecular formula AlNaO2 B1169943 Sodium aluminate CAS No. 1302-42-7

Sodium aluminate

Cat. No. B1169943
Key on ui cas rn: 1302-42-7
InChI Key:
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Patent
US07091212B2

Procedure details

The apparatus was a 500 mL three-necked flask equipped with a condenser, dropping funnel, and a stirrer terminating in a stiff, crescent-shaped Teflon polytetrafluroethylene paddle. To the isoquinoline (57.6 g, 447 mmol) in the flask was added AlCl3 (123 g, 920 mmol). The mixture was heated to 75–85° C. Bromine (48.0 g, 300 mmol) was added using a dropping funnel over a period of 4 hours. The resulting mixture was stirred for one hour at 75° C. The almost black mixture was poured into vigorously hand-stirred cracked ice. The cold mixture was treated with sodium hydroxide solution (10 N) to dissolve all the aluminum salts as sodium aluminate and the oily layer was extracted with ether. After being dried with Na2SO4 and concentrated, the ether extract was distilled at about 0.3 mm. A white solid (16.3 g, 78 mmol) from a fraction of about 125° C. was obtained (26% yield). The product was further purified by recrystallization (pentane or hexanes): mp 80–81° C.;
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
26%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[Br:15]Br.[OH-].[Na+].[Al].O=[Al-]=O.[Na+]>>[Br:15][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][N:2]=[CH:1]2 |f:1.2.3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
57.6 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Name
Quantity
123 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for one hour at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
terminating in a stiff, crescent-shaped Teflon polytetrafluroethylene paddle
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 75–85° C
CUSTOM
Type
CUSTOM
Details
of 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The almost black mixture was poured
STIRRING
Type
STIRRING
Details
into vigorously hand-stirred
EXTRACTION
Type
EXTRACTION
Details
the oily layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DISTILLATION
Type
DISTILLATION
Details
was distilled at about 0.3 mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 78 mmol
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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